N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide
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Overview
Description
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide is a complex organic compound that features a benzo[d]oxazole moiety, a phenyl group, and an isopropylsulfonyl group attached to a benzamide backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
Attachment of the phenyl group: This step might involve a Suzuki coupling reaction between a boronic acid derivative of the benzo[d]oxazole and a halogenated benzene.
Introduction of the isopropylsulfonyl group: This can be done via sulfonylation using isopropylsulfonyl chloride in the presence of a base.
Formation of the benzamide: The final step could involve the reaction of the intermediate with benzoyl chloride or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized under strong oxidizing conditions, potentially affecting the benzo[d]oxazole or isopropylsulfonyl groups.
Reduction: Reduction reactions could target the benzamide or sulfonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe in biochemical assays or as a tool to study enzyme interactions.
Medicine: Investigation of its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
N-(3-(benzo[d]oxazol-2-yl)phenyl)benzamide: Lacks the isopropylsulfonyl group.
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide: Has a methylsulfonyl group instead of an isopropylsulfonyl group.
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide: Has an ethylsulfonyl group instead of an isopropylsulfonyl group.
Uniqueness
The presence of the isopropylsulfonyl group in N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide might confer unique properties such as increased lipophilicity, altered metabolic stability, or enhanced biological activity compared to its analogs.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-15(2)30(27,28)19-10-6-7-16(14-19)22(26)24-18-9-5-8-17(13-18)23-25-20-11-3-4-12-21(20)29-23/h3-15H,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPGXDVPLMRLPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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